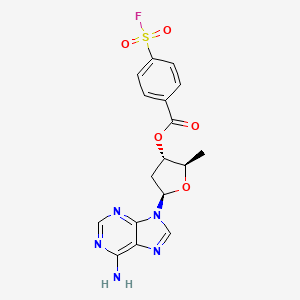
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate is a complex organic molecule that features a purine base, a tetrahydrofuran ring, and a benzoate group with a fluorosulfonyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is often constructed via cyclization reactions involving diols and appropriate catalysts.
Attachment of the Benzoate Group: The benzoate group with a fluorosulfonyl substituent is introduced through esterification reactions, often using benzoic acid derivatives and sulfonyl fluorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the tetrahydrofuran ring.
Reduction: Reduction reactions can target the benzoate group, potentially converting the fluorosulfonyl group to other functional groups.
Substitution: The fluorosulfonyl group is a good leaving group, making the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the fluorosulfonyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of nucleoside analogs and other bioactive compounds.
Biology
Biologically, the compound’s purine base makes it a candidate for studies on nucleotide metabolism and enzyme interactions.
Medicine
In medicine, the compound’s unique structure could be explored for antiviral, anticancer, and antimicrobial properties. Its ability to undergo various chemical reactions makes it a versatile tool in drug development.
Industry
Industrially, the compound could be used in the development of new materials, particularly those requiring specific functional groups for reactivity or stability.
Mecanismo De Acción
The mechanism of action of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate likely involves interactions with enzymes and receptors that recognize purine bases. The fluorosulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity. Molecular targets could include nucleic acid polymerases, kinases, and other proteins involved in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl benzoate: Lacks the fluorosulfonyl group, making it less reactive in certain substitution reactions.
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-chlorobenzoate:
Uniqueness
The presence of the fluorosulfonyl group in (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl 4-(fluorosulfonyl)benzoate makes it particularly unique
Propiedades
Fórmula molecular |
C17H16FN5O5S |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl] 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C17H16FN5O5S/c1-9-12(28-17(24)10-2-4-11(5-3-10)29(18,25)26)6-13(27-9)23-8-22-14-15(19)20-7-21-16(14)23/h2-5,7-9,12-13H,6H2,1H3,(H2,19,20,21)/t9-,12+,13-/m1/s1 |
Clave InChI |
UEYLEGVGIOYCIZ-JIMOISOXSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C4=CC=C(C=C4)S(=O)(=O)F |
SMILES canónico |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C4=CC=C(C=C4)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)

![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
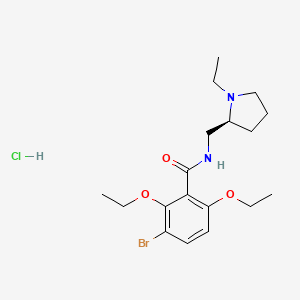

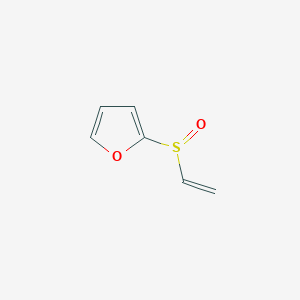
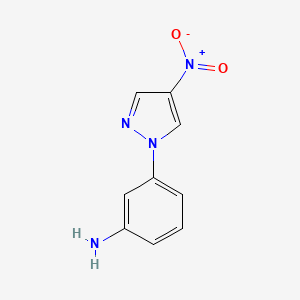
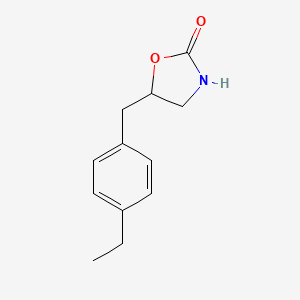
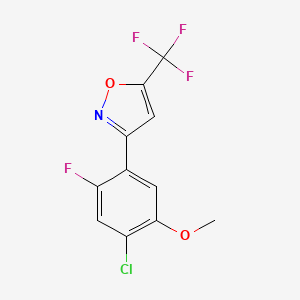
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)

![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)

